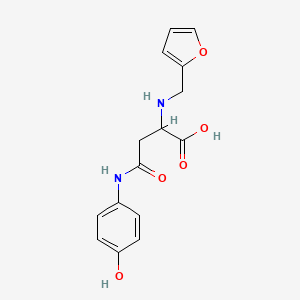

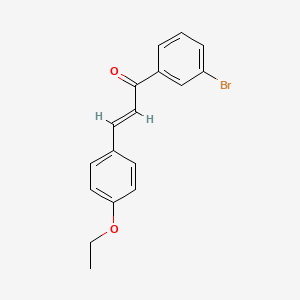

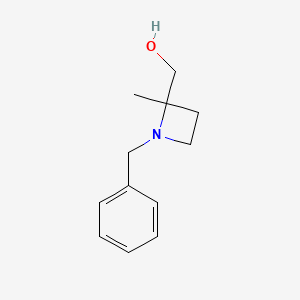

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves several key steps and intermediates. For instance, 4-Aralkyl-5-aryl-3-hydroxy-2(5H)-furanones, which are structurally related to the compound of interest, have been prepared from 4-aryl-2-oxobutanoic acids. These furanones were expected to react with o-phenylenediamine to yield certain products, but instead, a condensation followed by a retro-aldol type of reaction occurred, leading to the formation of 3-(2-arylethyl)-2(1H)-quinoxalinones . Additionally, racemic 2-amino-3-(heteroaryl)propanoic acids, which share the furan nucleus with the compound of interest, were synthesized with high yields by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic methods. For example, 4-((furan-2-ylmethyl)amino)benzoic acid, an intermediate in the synthesis of furan compounds, was confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Its crystal structure was determined by X-ray diffraction and further analyzed using density functional theory (DFT) to compare the molecular structures . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, 1H NMR, and X-ray diffraction studies, with the geometrical parameters obtained from XRD studies being in agreement with the calculated DFT values .

Chemical Reactions Analysis

The reactivity of compounds structurally related to the compound of interest has been explored in various chemical reactions. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were found to undergo intramolecular cyclization in the presence of propionic anhydride to form corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides . Moreover, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol led to the formation of benzopyrroloxazine derivatives, with the reaction mechanism supported by quantum-chemical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been investigated through various analyses. The first hyperpolarizability, molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, providing insights into the stability of the molecule, charge transfer, and electronic properties . These studies are crucial for understanding the behavior of the compound of interest in different environments and under various conditions.

科学的研究の応用

Synthesis and Applications of Furan Derivatives

Furan derivatives are gaining attention due to their potential as sustainable chemical feedstocks, derived from biomass, that could replace petroleum-based products in various industries. One key study highlights the conversion of plant biomass into furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its subsequent transformation into valuable chemicals and materials. This transformation includes the production of monomers and polymers, engine fuels, solvents, pharmaceuticals, and more, showcasing the versatility of furan derivatives in contributing to a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization of Furans

The biocatalytic valorization of furans, such as furfural and 5-hydroxymethylfurfural, into more complex chemicals underlines the role of biotechnology in enhancing the value of biomass-derived furan compounds. Biocatalysis, due to its high selectivity and the use of mild reaction conditions, presents a promising avenue for the modification of furans into a wide range of bioproducts, potentially including compounds similar to the one . This approach not only supports the green chemistry paradigm but also addresses the challenges posed by the instability of furans (Domínguez de María & Guajardo, 2017).

Biotechnological Routes Based on Lactic Acid

While not directly related, the exploration of lactic acid from biomass for the production of biodegradable polymers and other chemicals offers insights into the broader context of converting biomass into valuable chemical products. This includes the synthesis of various derivatives through chemical and biotechnological routes, providing a model for how similar approaches could be applied to the synthesis and application of the furan-based compound (Gao, Ma, & Xu, 2011).

特性

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-11-5-3-10(4-6-11)17-14(19)8-13(15(20)21)16-9-12-2-1-7-22-12/h1-7,13,16,18H,8-9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFRLAHTXJZMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

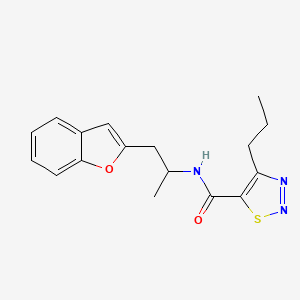

![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)